molecular formula C6H15NO4Si B1592990 Methyl (dimethoxy(methyl)silyl)methylcarbamate CAS No. 23432-65-7

Methyl (dimethoxy(methyl)silyl)methylcarbamate

Cat. No.: B1592990
CAS No.: 23432-65-7
M. Wt: 193.27 g/mol
InChI Key: VMXOUPKLOXFFLW-UHFFFAOYSA-N
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Description

Methyl (dimethoxy(methyl)silyl)methylcarbamate is a specialized organosilicon compound known for its unique chemical properties and applications. It is characterized by the presence of a carbamate group attached to a silicon atom, which is further bonded to methoxy groups and a methyl group. This compound is often used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (dimethoxy(methyl)silyl)methylcarbamate can be synthesized through the reaction of aminomethylmethyldimethoxysilane with dimethyl carbonate. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through distillation or crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (dimethoxy(methyl)silyl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or atmospheric moisture.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Silanols and methanol.

    Substitution: Substituted silyl carbamates.

Scientific Research Applications

Methyl (dimethoxy(methyl)silyl)methylcarbamate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of methyl (dimethoxy(methyl)silyl)methylcarbamate involves its hydrolysis to form silanols, which can then react with other silanols to form siloxane bonds. This process is catalyzed by moisture and can be accelerated by mild acids or bases. The formation of siloxane bonds imparts stability and durability to the materials in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

    Dimethoxy(methyl)silylmethylcarbamate: Similar structure but with different substituents on the silicon atom.

    Trimethoxy(methyl)silane: Contains three methoxy groups attached to the silicon atom.

    Methyldimethoxysilane: Lacks the carbamate group but has similar reactivity.

Uniqueness

Methyl (dimethoxy(methyl)silyl)methylcarbamate is unique due to the presence of both methoxy and carbamate groups, which confer distinct reactivity and stability. This combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in industry and research .

Properties

IUPAC Name

methyl N-[[dimethoxy(methyl)silyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO4Si/c1-9-6(8)7-5-12(4,10-2)11-3/h5H2,1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXOUPKLOXFFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893291
Record name Methyl (dimethoxy(methyl)silyl)methylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23432-65-7
Record name Methyl N-[(dimethoxymethylsilyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23432-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-((dimethoxymethylsilyl)methyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-[(dimethoxymethylsilyl)methyl]-, methyl ester
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Record name Methyl (dimethoxy(methyl)silyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-{[dimethoxy(methyl)silyl]methyl}carbamate
Source European Chemicals Agency (ECHA)
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Record name Methyl N-[(dimethoxymethylsilyl)methyl]carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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